4-(Cyclopropylmethoxy)piperidine hydrochloride
Overview
Description
4-(Cyclopropylmethoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO and its molecular weight is 191.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Piperidine Derivatives in Pharmacology
Piperidine derivatives, such as those related to phencyclidine and its complex pharmacological spectrum, demonstrate significant interest due to their unique actions on the central nervous system (CNS) and potential in understanding disorders like schizophrenia (Domino, 1964). The pharmacology of such compounds often involves modulation of neurotransmitter systems, indicating their value in neuroscience research and potential therapeutic applications.
Chemical and Biological Investigations
Studies on compounds like MT-45, a novel opioid-like substance, highlight the ongoing interest in piperidine derivatives for understanding opioid receptors, addiction, and therapeutic use in pain management (Siddiqi et al., 2015). Similarly, research into the stereochemistry and pharmacology of substances like ohmefentanyl underscores the significance of piperidine derivatives in developing potent analgesics and exploring the molecular basis of their interaction with opioid receptors (Brine et al., 1997).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of arylpiperazine derivatives, utilized in various clinical applications including depression and anxiety treatment, emphasize the role of piperidine structures in the development of drugs with favorable safety profiles and therapeutic efficacy (Caccia, 2007). These studies contribute to a better understanding of drug action mechanisms and the optimization of therapeutic agents.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJMJRSGTWHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589357 | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-48-2 | |
Record name | Piperidine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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